Methyl 2-amino-3-iodo-5-nitrobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-3-iodo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLIHRORSOKBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate. The document outlines a plausible synthetic route, predicted spectroscopic data, detailed experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this compound.
Proposed Synthesis
The synthesis of this compound can be logically approached through the electrophilic iodination of a suitable precursor, Methyl 2-amino-5-nitrobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the para position (C5) is already substituted with a nitro group, and the other ortho position (C3) is sterically less hindered, making it the likely site for iodination. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
The confirmation of the molecular structure of a newly synthesized compound like this compound follows a systematic workflow. This process integrates data from multiple analytical techniques to provide a complete and unambiguous structural assignment.
Caption: General workflow for organic compound structure elucidation.[1][2][3][4]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Justification |
| ~8.55 | d | ~2.5 | 1H | H-6 | The nitro group at C5 is strongly electron-withdrawing, deshielding the ortho proton (H-6). The meta coupling to H-4 results in a doublet. |
| ~8.10 | d | ~2.5 | 1H | H-4 | The iodine at C3 and the amino group at C2 influence this proton. It will be deshielded by the adjacent nitro group and show meta coupling to H-6. |
| ~5.50 | s (broad) | - | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary with concentration and solvent. |
| ~3.95 | s | - | 3H | -OCH₃ | The methyl ester protons are expected to appear as a singlet in this region.[5] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167.0 | C=O | Typical chemical shift for an ester carbonyl carbon.[5] |
| ~148.0 | C-2 | The carbon attached to the amino group will be significantly shielded. |
| ~145.0 | C-5 | The carbon bearing the nitro group will be deshielded. |
| ~135.0 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |
| ~128.0 | C-6 | Aromatic CH carbon ortho to the nitro group. |
| ~115.0 | C-1 | Quaternary carbon attached to the ester group. |
| ~85.0 | C-3 | The carbon attached to the heavy iodine atom is expected to be significantly shielded (heavy atom effect). |
| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[5] |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3450-3300 | Medium-Strong | N-H stretch | Asymmetric and symmetric stretching of the primary amine.[6][7] |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[8] |
| ~1720 | Strong | C=O stretch | Ester carbonyl stretching vibration.[6] |
| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |
| 1580, 1480 | Medium | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring.[8] |
| 1530, 1350 | Strong | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |
| ~1250 | Strong | C-O stretch | Ester C-O stretching vibration. |
| ~830 | Strong | C-H bend | Out-of-plane bending for isolated aromatic hydrogens. |
| ~650 | Weak-Medium | C-I stretch | Carbon-iodine stretching vibration. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Justification |
| 322 | [M]⁺ | Molecular ion peak. The presence of iodine would give a characteristic isotopic pattern. |
| 291 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 263 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 195 | [M - I]⁺ | Loss of an iodine radical. |
| 165 | [M - I - NO₂]⁺ | Subsequent loss of a nitro group radical after the loss of iodine. |
The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements and the loss of NO or NO₂ radicals.[9][10]
Key Structural Correlations
Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the substitution pattern.
Caption: Predicted key HMBC correlations for structure verification.
Note: The DOT language does not support direct image embedding in a standard way. The above script is a template demonstrating the intended correlations. A visual representation would map these proton-carbon connections onto the molecular structure.
Experimental Protocols
5.1. Synthesis of this compound
This protocol is adapted from procedures for the iodination of similar activated aromatic compounds.[11]
-
Materials:
-
Methyl 2-amino-5-nitrobenzoate (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve Methyl 2-amino-5-nitrobenzoate in glacial acetic acid in a round-bottom flask.
-
Add N-Iodosuccinimide portion-wise to the stirred solution at room temperature.
-
Protect the reaction from light and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
5.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
FTIR Spectroscopy:
-
Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.
-
Place a small amount of the solid purified product onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and molecular formula.
-
Conclusion
The structural elucidation of this compound requires a coordinated approach, combining a plausible synthetic strategy with a suite of modern analytical techniques. By comparing the predicted spectroscopic data with the experimental results obtained following the outlined protocols, researchers can confidently confirm the identity and purity of the target compound. The detailed analysis of NMR, FTIR, and mass spectrometry data provides the necessary evidence to establish the molecular formula, identify functional groups, and determine the precise connectivity and substitution pattern of the molecule.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an aminobenzoate backbone substituted with both an iodine atom and a nitro group, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, alongside detailed experimental protocols for the synthesis of related compounds, which can serve as a foundational reference for researchers. Due to the limited availability of direct experimental data for the target compound, this guide also incorporates data from structurally similar molecules to provide a broader context.
Chemical and Physical Properties
Direct experimental data for the physical and chemical properties of this compound is limited in publicly accessible literature. However, based on its molecular structure and data from related compounds, the following properties can be inferred.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 2-amino-3-nitrobenzoate[1] | Methyl 2-amino-5-nitrobenzoate |
| CAS Number | 1427501-54-9 | 57113-91-4 | 3816-62-4[2] |
| Molecular Formula | C₈H₇IN₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄[2] |
| Molecular Weight | 322.06 g/mol | 196.16 g/mol [1] | 196.16 g/mol [2] |
| Appearance | Not available (likely a solid) | Light orange to yellow to green powder/crystal[1] | Yellow Solid |
| Melting Point | Not available | 95.0 to 99.0 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route to this compound involves a two-step process starting from 2-amino-5-nitrobenzoic acid:
-
Iodination of 2-amino-5-nitrobenzoic acid: This step introduces the iodine atom onto the aromatic ring.
-
Esterification of 2-amino-3-iodo-5-nitrobenzoic acid: The carboxylic acid group is then converted to a methyl ester.
Caption: Proposed synthesis of this compound.
Experimental Protocol for a Related Reaction: Bromination of Methyl 2-amino-3-nitrobenzoate
While a direct protocol for the iodination of the target precursor is unavailable, a procedure for the bromination of the closely related Methyl 2-amino-3-nitrobenzoate provides a valuable reference. This protocol can be adapted for iodination, likely by substituting the brominating agent with an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Materials:
-
Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol)[3]
-
Acetic acid (12 mL)[3]
-
Bromine (0.53 mL, 10.4 mmol) in 2 mL of acetic acid[3]
-
Ice
Procedure:
-
Dissolve Methyl 2-amino-3-nitro-benzoic acid methyl ester in acetic acid.[3]
-
Add the solution of bromine in acetic acid dropwise over 5 minutes.[3]
-
Stir the mixture at room temperature for 30 minutes.[3]
-
Pour the reaction mixture into 100 grams of ice.[3]
-
Collect the precipitated yellow solid by suction filtration and dry it.[3]
Expected Outcome: This procedure yields the brominated product in approximately 82% yield.[3]
General Protocol for Fischer Esterification
The esterification of the carboxylic acid precursor can be achieved via a Fischer esterification reaction.
Materials:
-
Carboxylic acid (e.g., 2-amino-3-iodo-5-nitrobenzoic acid)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for Fischer esterification.
Spectral Data (Comparative)
No specific spectral data for this compound has been found. However, the following data for the related compound, Methyl 2-amino-3-nitrobenzoate , can be used for comparative analysis.
Table 2: Spectral Data for Methyl 2-amino-3-nitrobenzoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.50 (br s, 2H, NH₂), 8.37 (dd, J=8.6, 1.4 Hz, 1H), 8.23 (dd, J=7.6, 1.4 Hz, 1H), 6.65 (dd, J=8.6, 7.6 Hz, 1H), 3.92 (s, 3H, OCH₃) |
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on its functional groups, the following reactivity profile can be anticipated:
-
Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group can also be reduced to an amino group.
-
Iodine Atom: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially given the activating effect of the para-nitro group. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.
The stability of the compound is expected to be moderate. It should be stored in a cool, dark place to prevent degradation.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not available. However, based on the safety information for structurally related nitroaromatic and iodo-compounds, it should be handled with care. The following general precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
For the related compound, Methyl 3-amino-5-nitrobenzoate , the following GHS hazard statements apply and should be considered as a potential guide:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Potential Applications and Future Research
This compound is a promising building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in drug discovery and materials science.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound.
-
Thoroughly characterizing its physical and chemical properties through experimental measurements.
-
Investigating its reactivity in various organic reactions, particularly cross-coupling and nucleophilic substitution reactions.
-
Exploring its potential biological activities and applications in medicinal chemistry.
Disclaimer
The information provided in this technical guide is based on the best available data from public sources. Much of the information, particularly quantitative data and experimental protocols for the target compound, is inferred from related molecules due to a lack of direct experimental evidence. Researchers should use this guide as a starting point and verify all information through their own experimental work. Appropriate safety precautions should always be taken when handling chemical substances.
References
Spectroscopic and Synthetic Profile of Methyl 2-amino-3-iodo-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of Methyl 2-amino-3-iodo-5-nitrobenzoate. Due to the absence of publicly available, complete experimental spectroscopic data for this specific compound, this document presents predicted data based on the analysis of structurally related molecules. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines a representative experimental protocol for the synthesis and spectroscopic analysis of this class of compounds, intended to aid researchers in their laboratory work. A logical workflow for spectroscopic characterization is also provided in a visual format.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino, an iodo, and a nitro group on a methyl benzoate scaffold, suggests a range of chemical properties and potential for further functionalization. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to fill the current gap in available data by providing a predictive analysis of its spectroscopic profile.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including methyl aminobenzoates, methyl nitrobenzoates, and other halogenated aromatic esters.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | d | 1H | Ar-H (H-4) |
| ~8.2 | d | 1H | Ar-H (H-6) |
| ~6.0 | br s | 2H | -NH₂ |
| 3.93 | s | 3H | -OCH₃ |
Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, iodo, and nitro substituents. The downfield shifts are due to the electron-withdrawing nitro group. The broad singlet for the amino protons is typical and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (ester) |
| ~150.0 | C -NH₂ |
| ~145.0 | C -NO₂ |
| ~135.0 | C -H (C-6) |
| ~125.0 | C -H (C-4) |
| ~120.0 | C -COOCH₃ |
| ~90.0 | C -I |
| ~52.5 | -OC H₃ |
Note: The carbon attached to the iodine atom is expected to have a significantly upfield chemical shift due to the heavy atom effect.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600 | Medium | N-H bend |
| 1550 - 1500 | Strong | N-O stretch (asymmetric) |
| 1350 - 1300 | Strong | N-O stretch (symmetric) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Medium | C-I stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 322 | High | [M]⁺ (Molecular Ion) |
| 291 | Medium | [M - OCH₃]⁺ |
| 276 | Low | [M - NO₂]⁺ |
| 195 | Medium | [M - I]⁺ |
| 165 | High | [M - I - NO]⁺ or [M - I - H₂NO]⁺ |
Note: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the iodine atom.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on methods for similar compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Synthesis Protocol: Iodination of Methyl 2-amino-5-nitrobenzoate
This procedure is adapted from a known bromination reaction of a similar substrate.
-
Dissolution: Dissolve Methyl 2-amino-5-nitrobenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution with a base like sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.
-
IR Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
Reactivity of the Amino Group in Methyl 2-amino-3-iodo-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of its amino group is of paramount importance for molecular derivatization. However, the simultaneous presence of a bulky ortho-iodo substituent and a strongly electron-withdrawing para-nitro group, in addition to the meta-disposed methyl ester, creates a unique and complex reactivity profile. Understanding these influences is critical for predicting reaction outcomes and designing efficient synthetic routes.
Electronic and Steric Effects on the Amino Group
The reactivity of the amino group in an aniline derivative is primarily governed by the availability of the nitrogen lone pair of electrons. In this compound, this is influenced by:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group at the para position, the nitro group significantly deactivates the amino group through resonance and inductive effects. It delocalizes the nitrogen's lone pair into the aromatic system, thereby reducing its basicity and nucleophilicity.
-
Iodo Group (-I): Located at the ortho position, the iodo group exerts a dual influence. Inductively, it is electron-withdrawing, further decreasing the electron density on the amino nitrogen. Sterically, its bulkiness hinders the approach of electrophiles and affects the solvation of the protonated form, a phenomenon known as the "ortho effect."[1][2][3] This steric hindrance generally leads to a decrease in the basicity of the aniline derivative, regardless of the electronic nature of the ortho substituent.[1][3]
-
Methyl Ester Group (-COOCH₃): This meta-positioned group is also electron-withdrawing through its inductive effect, contributing to the overall deactivation of the amino group.
The cumulative effect of these substituents renders the amino group in this compound significantly less basic and nucleophilic compared to aniline.
Logical Relationship of Substituent Effects
Caption: Influence of substituents on the amino group's reactivity.
Quantitative Reactivity Data (Estimated)
Precise experimental data for this compound is scarce. The following table provides estimated values based on the known effects of similar substituents on aniline derivatives.
| Parameter | Estimated Value | Rationale |
| pKa of Conjugate Acid | ~ 0 - 1 | The strong electron-withdrawing effects of the nitro, iodo, and methyl ester groups significantly lower the pKa compared to aniline (pKa ≈ 4.6). Ortho-iodo and para-nitro substitution are known to drastically reduce basicity. |
| ¹H NMR (CDCl₃) - NH₂ chemical shift | δ 5.0 - 6.0 ppm | The amino protons are expected to be deshielded due to the electron-withdrawing environment, appearing at a higher chemical shift than in aniline (δ ~3.5 ppm). |
| IR Spectroscopy - N-H stretching frequency | 3300 - 3500 cm⁻¹ | Typical range for primary amines, with the electron-withdrawing groups potentially causing a slight shift to higher wavenumbers. |
Key Reactions of the Amino Group
Despite its reduced reactivity, the amino group can participate in several important chemical transformations.
Acylation
Acylation of the amino group is a common reaction to form an amide. This transformation is often used as a protecting strategy or to introduce new functional moieties. Due to the decreased nucleophilicity, more forcing reaction conditions may be required compared to the acylation of aniline.
Experimental Protocol (General):
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diazotization
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.
Experimental Protocol (General):
-
Acidic Solution: Suspend this compound in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
-
Diazonium Salt Formation: Stir the mixture at 0-5 °C for a short period to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in subsequent reactions.
Workflow for Diazotization and Subsequent Sandmeyer Reaction
Caption: General workflow for a Sandmeyer reaction.
Conclusion
The amino group of this compound exhibits significantly attenuated reactivity due to the combined electron-withdrawing and steric effects of the substituents on the aromatic ring. A thorough understanding of these influences is essential for the successful application of this compound in organic synthesis. While direct derivatization of the amino group is possible, it may necessitate more vigorous reaction conditions than those employed for more activated anilines. The insights provided in this guide serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies involving this and structurally related molecules.
References
Methodological & Application
Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group, an iodine atom, and a nitro group on a benzoate scaffold, offers multiple reactive sites for a variety of chemical transformations. This document provides detailed application notes, including a proposed synthetic protocol for its preparation and potential synthetic applications in the construction of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
This compound (CAS No. 1427501-54-9) is a valuable, yet underutilized, intermediate in organic synthesis. The strategic placement of the amino, iodo, and nitro functional groups allows for a range of selective chemical modifications. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while also serving as a nucleophile or a precursor for diazotization. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the nitro group can be reduced to an amine, providing another point for diversification. This combination of functionalities makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1427501-54-9 |
| Molecular Formula | C₈H₇IN₂O₄ |
| Molecular Weight | 322.06 g/mol |
| Appearance | (Predicted) Yellow to brown solid |
| Solubility | (Predicted) Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Proposed Synthesis Protocol
While a specific published protocol for the synthesis of this compound has not been identified in the literature, a reliable synthetic route can be proposed based on analogous reactions. The most plausible approach is the electrophilic iodination of the commercially available starting material, Methyl 2-amino-5-nitrobenzoate, using N-iodosuccinimide (NIS). This method has been successfully employed for the regioselective iodination of similar anilinic compounds.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Methyl 2-amino-5-nitrobenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-nitrobenzoate (1.0 eq.) in glacial acetic acid.
-
To this solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Proposed Reaction Parameters and Expected Outcomes
| Parameter | Proposed Value/Outcome | Notes |
| Starting Material | Methyl 2-amino-5-nitrobenzoate | Commercially available. |
| Reagent | N-Iodosuccinimide (NIS) | 1.1 equivalents. |
| Solvent | Glacial Acetic Acid | Provides a polar protic medium. |
| Temperature | Room Temperature | Mild conditions are expected to be sufficient. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous basic wash and extraction | To neutralize acetic acid and remove succinimide. |
| Purification | Column Chromatography/Recrystallization | To isolate the pure product. |
| Expected Yield | 70-85% | Based on analogous reactions. |
Potential Applications in Organic Synthesis
The trifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of a variety of complex molecules.
Synthesis of Heterocyclic Compounds
The 1,2-amino-iodo substitution pattern is a precursor for the synthesis of various fused heterocyclic systems. For example, through a sequence of N-protection, cross-coupling at the iodo position, and subsequent cyclization, one can access novel substituted indoles or other N-heterocycles.
Caption: General workflow for heterocycle synthesis.
Suzuki and Sonogashira Cross-Coupling Reactions
The iodine atom can be readily displaced via palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. This allows for the synthesis of biaryl compounds (Suzuki coupling) or aryl alkynes (Sonogashira coupling), which are important structural motifs in many biologically active molecules.
Caption: Potential cross-coupling applications.
Reduction of the Nitro Group and Further Derivatization
The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This generates a diamino derivative, which can be used for the synthesis of benzodiazepines, quinoxalines, and other important heterocyclic systems through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising building block for organic synthesis, offering multiple avenues for the construction of complex and diverse molecular structures. While published applications are currently limited, its functional group array suggests significant potential for the development of novel synthetic methodologies and the synthesis of new chemical entities for drug discovery and materials science. The proposed synthetic protocol provides a practical starting point for researchers interested in exploring the chemistry of this versatile compound.
Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, an iodo group amenable to palladium-catalyzed cross-coupling reactions, and a nitro group that can be readily reduced to an amino group for further cyclizations, makes it a versatile scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, benzimidazoles, and benzodiazepines using this building block.
I. Synthesis of 8-Iodo-6-nitro-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the nitro group in the synthesized quinazolinone offers a handle for further chemical modifications, potentially leading to compounds with enhanced pharmacological profiles. Some quinazolinone derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]
Reaction Scheme:
Figure 1: General scheme for quinazolinone synthesis.
Experimental Protocol: Two-Step Synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one
This protocol is adapted from a similar synthesis of a 6-iodo-quinazolinone derivative.[2][3]
Step 1: Synthesis of Methyl 2-acetamido-3-iodo-5-nitrobenzoate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford methyl 2-acetamido-3-iodo-5-nitrobenzoate.
Step 2: Synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one
-
To a solution of methyl 2-acetamido-3-iodo-5-nitrobenzoate (1.0 eq) in ethanol, add an excess of a primary amine (e.g., methylamine, 3.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 8-iodo-2-methyl-6-nitroquinazolin-4(3H)-one.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Methyl 2-acetamido-3-iodo-5-nitrobenzoate | This compound | Acetyl chloride, Triethylamine | DCM | 85-95 |
| 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one | Methyl 2-acetamido-3-iodo-5-nitrobenzoate | Methylamine | Ethanol | 70-85 |
Table 1: Summary of quantitative data for the synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one.
Potential Biological Activity and Signaling Pathway
Substituted quinazolinones have been extensively studied as anticancer agents, with some derivatives targeting the EGFR signaling pathway.[1][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[4][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.
II. Synthesis of 7-Iodo-5-nitro-1H-benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The nitro-substituted benzimidazole core, in particular, has been associated with potent antimicrobial effects.[6][7] These compounds are thought to exert their antimicrobial action through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[8][9][10][11][12]
Reaction Scheme:
Figure 3: General scheme for benzimidazole synthesis.
Experimental Protocol: One-Pot Synthesis of Methyl 7-iodo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate
-
Suspend this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-3 hours to effect the reduction of the nitro group. The solution should become clear.
-
After cooling to room temperature, add benzaldehyde (1.1 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the desired benzimidazole.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Methyl 7-iodo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate | This compound | SnCl2·2H2O, Benzaldehyde | Ethanol | 65-80 |
Table 2: Summary of quantitative data for the one-pot synthesis of a benzimidazole derivative.
Potential Biological Activity and Signaling Pathway
Nitro-substituted benzimidazoles have shown promising activity against a range of microbial pathogens.[6][7] One of their proposed mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[8][9][10][11][12] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of critical cellular processes and ultimately bacterial cell death.
Figure 4: Simplified mechanism of DNA gyrase inhibition by nitro-benzimidazoles.
III. Synthesis of 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-ones
Benzodiazepines are a well-known class of psychoactive drugs that exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][13] They are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of novel benzodiazepine scaffolds remains an active area of research for the development of agents with improved efficacy and side-effect profiles.
Reaction Scheme:
Figure 5: General scheme for benzodiazepine synthesis.
Experimental Protocol: Synthesis of 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is based on general methods for benzodiazepine synthesis.
-
To a solution of this compound (1.0 eq) in a suitable solvent like pyridine, add glycine ethyl ester hydrochloride (1.2 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | This compound | Glycine ethyl ester HCl | Pyridine | 50-70 |
Table 3: Summary of quantitative data for the synthesis of a benzodiazepine derivative.
Potential Biological Activity and Signaling Pathway
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[13][14][15][16][17] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion influx and a more pronounced inhibitory signal.
Figure 6: Simplified mechanism of action of benzodiazepines on the GABA-A receptor.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazolinones, benzimidazoles, and benzodiazepines. The inherent functionality of this starting material, coupled with the potential for diverse biological activities of the resulting heterocycles, makes it an attractive scaffold for further investigation in the field of drug discovery and development.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Benzodiazepine interactions with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ardurecoverycenter.com [ardurecoverycenter.com]
Experimental protocol for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate
An experimental protocol for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate is presented for researchers in drug development and organic synthesis. This document provides a detailed methodology for the iodination of Methyl 2-amino-5-nitrobenzoate, a summary of quantitative data, and a visual representation of the experimental workflow.
Application Notes
This protocol outlines a method for the regioselective iodination of an activated aromatic ring. The starting material, Methyl 2-amino-5-nitrobenzoate, is an electron-rich aniline derivative, making it susceptible to electrophilic aromatic substitution. The use of N-Iodosuccinimide (NIS) as the iodinating agent in the presence of acetic acid is expected to favor iodination at the position ortho to the activating amino group.[1][2] This method is advantageous due to its relatively mild reaction conditions and the commercial availability of the reagents.
The successful synthesis of this compound provides a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of multiple functional groups (amino, iodo, nitro, and ester) allows for a variety of subsequent chemical transformations.
Experimental Protocol
Objective: To synthesize this compound via electrophilic iodination of Methyl 2-amino-5-nitrobenzoate.
Materials:
-
Methyl 2-amino-5-nitrobenzoate (Starting Material)
-
N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Glacial Acetic Acid (Solvent)
-
Ethyl Acetate (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous Wash)
-
Brine (Saturated Sodium Chloride Solution) (Aqueous Wash)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve Methyl 2-amino-5-nitrobenzoate in glacial acetic acid.
-
To this solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing a mixture of ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive; handle with care.
Data Presentation
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Purity |
| Methyl 2-amino-5-nitrobenzoate | C₈H₈N₂O₄ | 196.16[3] | 1.0 | >98% |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.1 | >98% |
| This compound | C₈H₇IN₂O₄ | 322.06 | - | - |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the final product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Derivatization of Methyl 2-amino-3-iodo-5-nitrobenzoate for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-iodo-5-nitrobenzoate is a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. Its trifunctional nature, featuring an aniline, an aryl iodide, and a nitro group, allows for a diverse range of chemical transformations. The electron-withdrawing nitro group can enhance the biological activity of the resulting derivatives, a feature commonly observed in various therapeutic agents. This document provides detailed protocols for the derivatization of this scaffold via several key synthetic pathways, including benzimidazole formation and palladium-catalyzed cross-coupling reactions, and presents quantitative biological activity data for analogous compounds.
Key Derivatization Pathways
The strategic location of the amino, iodo, and nitro functionalities on the benzene ring opens up multiple avenues for structural modification. The primary pathways for derivatization include:
-
Benzimidazole Formation: The ortho-phenylenediamine-like moiety allows for condensation with aldehydes to form a variety of substituted benzimidazoles. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide at the 3-position is an excellent handle for introducing molecular diversity through well-established cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes to create C-C triple bonds, leading to conjugated systems often found in biologically active molecules.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of structure-activity relationships (SAR) for various therapeutic targets.
Data Presentation: Biological Activities of Analogous Compounds
The following tables summarize the in vitro biological activities of 2,6-disubstituted-nitrobenzimidazole derivatives, which are structurally analogous to the compounds that can be synthesized from this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Activity
The data below represents the antimicrobial activity of various N-substituted 6-nitro-1H-benzimidazole derivatives against a panel of bacterial and fungal strains.[1][2]
| Compound ID | R' (at N-1) | R (at C-2) | E. coli (MIC, µg/mL) | S. faecalis (MIC, µg/mL) | MSSA (MIC, µg/mL) | MRSA (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1d | H | 4-Cl-Ph | 4 | 2 | 2 | 4 | >128 | >128 |
| 2d | H | 4-NO2-Ph | 8 | 4 | 4 | 8 | >128 | >128 |
| 3s | CH2-Ph | 2,4-di-Cl-Ph | 8 | 4 | 4 | 8 | 64 | 32 |
| 4b | CH2CH2OH | 4-F-Ph | 4 | 2 | 2 | 4 | 32 | 16 |
| 4k | CH2CH2OH | 4-NO2-Ph | 8 | 4 | 4 | 8 | 16 | 8 |
| Ciprofloxacin | - | - | 8 | 16 | 8 | 16 | - | - |
| Fluconazole | - | - | - | - | - | - | 4 | 128 |
MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: Anticancer Activity (IC50) of Substituted 6-Nitrobenzimidazoles
The following data showcases the cytotoxic activity of N-substituted 6-nitro-1H-benzimidazole derivatives against various human cancer cell lines.[1][3][4]
| Compound ID | R' (at N-1) | R (at C-2) | HepG2 (IC50, µM) | MDA-MB-231 (IC50, µM) | MCF7 (IC50, µM) | C26 (IC50, µM) | RMS (IC50, µM) |
| 1d | H | 4-Cl-Ph | 3.14 | 4.28 | 5.12 | 6.34 | 7.18 |
| 2d | H | 4-NO2-Ph | 2.86 | 3.94 | 4.88 | 5.96 | 6.82 |
| 3s | CH2-Ph | 2,4-di-Cl-Ph | 1.84 | 2.96 | 3.74 | 4.86 | 5.72 |
| 4b | CH2CH2OH | 4-F-Ph | 4.12 | 5.26 | 6.18 | 7.32 | 8.14 |
| 4k | CH2CH2OH | 4-NO2-Ph | 2.16 | 3.28 | 4.16 | 5.28 | 6.12 |
| Paclitaxel | - | - | 1.38 | 2.16 | 3.12 | 4.28 | 6.13 |
HepG2: Human hepatocyte carcinoma; MDA-MB-231: Human breast adenocarcinoma; MCF7: Human breast cancer; C26: Colon carcinoma; RMS: Human rhabdomyosarcoma.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
This protocol describes the synthesis of benzimidazole derivatives through the condensation of an o-phenylenediamine precursor with various aromatic aldehydes.[1]
Reaction Scheme:
Caption: General scheme for benzimidazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in DMF.
-
Add sodium metabisulfite (1.5 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-substituted benzimidazole derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a degassed mixture of toluene and water (4:1), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes a general method for the palladium/copper-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.[5][6]
Reaction Scheme:
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate as a Research Intermediate
Introduction
Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, an iodo group, a nitro group, and a methyl ester, provides multiple reactive sites for a wide array of chemical transformations. This document outlines the potential applications of this intermediate, supported by detailed, representative experimental protocols and data presented for clarity and reproducibility. The strategic positioning of these functional groups makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules, including but not limited to kinase inhibitors.
Potential Synthetic Transformations
The utility of this compound as a research intermediate stems from the selective reactivity of its functional groups. The presence of an iodo group allows for various cross-coupling reactions, the amino group can be readily acylated or used in condensation reactions, and the nitro group can be selectively reduced to an amine, opening up further avenues for functionalization.
Key Synthetic Applications & Data
The primary applications of this intermediate are centered around leveraging its functional groups for the construction of complex molecular architectures.
Table 1: Summary of Potential Synthetic Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
| Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted benzoate |
| Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzoate |
| Iodo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted benzoate |
| Amino | Acylation | Acyl chloride, Base | Amide derivative |
| Amino | Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary amine derivative |
| Nitro | Reduction | SnCl₂·2H₂O, HCl or H₂, Pd/C | Amino-substituted benzoate |
Table 2: Representative Reaction Yields for Key Transformations
| Starting Material | Reaction | Product | Representative Yield (%) |
| This compound | Suzuki Coupling with Phenylboronic Acid | Methyl 2-amino-5-nitro-3-phenylbenzoate | 85-95 |
| This compound | Nitro Group Reduction | Methyl 2,5-diamino-3-iodobenzoate | 80-90 |
| This compound | Acylation with Acetyl Chloride | Methyl 2-acetamido-3-iodo-5-nitrobenzoate | >95 |
Experimental Protocols
The following are detailed protocols for key transformations using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add the solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 eq) to the solution.
-
Carefully add concentrated HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired diamino product.
Visualizations
Synthetic Workflow
The following diagram illustrates a potential synthetic workflow starting from this compound to a hypothetical kinase inhibitor.
Signaling Pathway Inhibition
Derivatives of this compound can be designed to target and inhibit specific signaling pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer.
Application Note: Comprehensive Characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-3-iodo-5-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its purity and structural integrity are paramount for the successful outcome of subsequent reactions and the quality of the final product. This application note provides a detailed overview of the analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Detailed experimental protocols and representative data are presented to guide researchers in establishing robust quality control procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇IN₂O₄ |
| Molecular Weight | 322.06 g/mol |
| IUPAC Name | This compound |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Purity | >95% |
Analytical Techniques and Protocols
A multi-pronged analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the recommended techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for determining the purity of this compound and for identifying any process-related impurities. A general reversed-phase HPLC method for nitroaromatic compounds can be adapted for this purpose.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
30-35 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Expected Results:
The chromatogram should display a major peak corresponding to this compound, with any impurities appearing as smaller peaks at different retention times. The purity can be calculated based on the area percentage of the main peak.
| Parameter | Expected Value |
| Retention Time | ~15-20 min |
| Purity (Area %) | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and iodo groups.
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Ar-H |
| ~8.2 | d | 1H | Ar-H |
| ~6.0 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~150 | Ar-C-NO₂ |
| ~145 | Ar-C-NH₂ |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~90 | Ar-C-I |
| ~53 | -OCH₃ |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample solution (prepared for HPLC analysis) can be directly infused into the mass spectrometer.
-
Mass Range: m/z 50-500.
Expected Results:
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 322.97 |
Predicted Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to involve the loss of small molecules or radicals.
Caption: Predicted ESI-MS fragmentation pathway.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the compound, which is used to confirm the empirical formula.
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Amount: 2-3 mg of the dried compound.
-
Analysis: The sample is combusted, and the resulting gases are quantified to determine the elemental composition.
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Expected Experimental % |
| Carbon (C) | 29.83 | 29.8 ± 0.4 |
| Hydrogen (H) | 2.19 | 2.2 ± 0.4 |
| Iodine (I) | 39.40 | 39.4 ± 0.4 |
| Nitrogen (N) | 8.70 | 8.7 ± 0.4 |
| Oxygen (O) | 19.87 | - |
Workflow for Quality Control
A systematic workflow is crucial for the efficient and reliable characterization of this compound.
Caption: Quality control workflow for characterization.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, NMR for structural elucidation, mass spectrometry for molecular weight verification, and elemental analysis for empirical formula confirmation ensures the high quality and identity of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently use this compound in their synthetic endeavors.
Purifying Crude Methyl 2-amino-3-iodo-5-nitrobenzoate: A Guide for Researchers
Application Note & Protocols for the Purification of a Key Synthetic Intermediate
For researchers and professionals in the field of drug development and organic synthesis, the purity of chemical intermediates is paramount. This document provides detailed application notes and protocols for the purification of crude Methyl 2-amino-3-iodo-5-nitrobenzoate, a potentially valuable building block in the synthesis of complex pharmaceutical agents. Due to the limited availability of direct purification data for this specific compound, the following protocols are based on established methods for structurally similar aromatic nitro compounds and an understanding of their physicochemical properties.
Introduction
This compound is a substituted aromatic compound whose structural complexity can lead to the formation of various impurities during synthesis. These impurities may include starting materials, regioisomers, and by-products from side reactions. Effective purification is therefore crucial to ensure the integrity and success of subsequent synthetic steps. The primary methods explored in this guide are recrystallization and column chromatography, chosen for their wide applicability and effectiveness in purifying solid organic compounds.
Data Summary
The selection of an appropriate purification method often depends on the impurity profile and the desired scale of purification. The following table summarizes the expected outcomes for the described purification techniques.
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Solvent selection (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane mixtures) | >98% | 60-85% | Scalable, cost-effective, good for removing major impurities. | Potential for significant product loss, may not remove closely related impurities. |
| Column Chromatography | Stationary phase (Silica gel), Mobile phase (e.g., Ethyl Acetate/Hexane gradient) | >99% | 50-80% | High resolution, effective for removing a wide range of impurities. | More time-consuming, requires larger solvent volumes, less scalable. |
| Solvent Washing | Slurrying the crude solid in a suitable solvent (e.g., cold Methanol or Ethanol) | Variable | >90% | Quick, simple, good for removing highly soluble impurities. | Lower purification efficiency compared to other methods. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities are ideally left behind in the solvent.
Protocol:
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. Ideal solvents will dissolve the crude this compound sparingly at room temperature but readily at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be subsequently placed in an ice bath to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Protocol:
-
Stationary Phase Preparation: Prepare a chromatography column with silica gel as the stationary phase, slurry-packed in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the purified product.
Caption: Workflow for the purification of this compound by column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The protocols outlined in this document provide a solid foundation for the purification of crude this compound. The choice between recrystallization and column chromatography will depend on the specific requirements of the research, including the initial purity of the crude material, the desired final purity, and the scale of the purification. It is recommended to perform small-scale trials to optimize the conditions for each method before proceeding with larger quantities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-amino-3-iodo-5-nitrobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic iodination of Methyl 2-amino-5-nitrobenzoate. This reaction typically utilizes an iodine source, such as molecular iodine or N-iodosuccinimide (NIS), often in the presence of an acid catalyst or an oxidizing agent to facilitate the introduction of the iodine atom onto the aromatic ring.
Q2: Why is my yield of the desired product consistently low?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature, or by using a more potent iodinating agent. The formation of side products, such as di-iodinated species or isomers, can also significantly reduce the yield of the target molecule. Additionally, suboptimal purification methods can lead to product loss.
Q3: I am observing the formation of multiple products in my reaction mixture. What are these and how can I minimize them?
A3: The primary side products in this synthesis are typically regioisomers (iodination at a different position) and di-iodinated products. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the nitro group, iodination is expected at the ortho position (C3). However, under certain conditions, iodination at other positions or di-iodination can occur. To minimize these, careful control of reaction conditions such as temperature, stoichiometry of the iodinating agent, and solvent choice is crucial.[1][2]
Q4: What is the role of an oxidizing agent in the iodination reaction?
A4: Molecular iodine (I₂) itself is not a very strong electrophile. Oxidizing agents, such as hydrogen peroxide or nitric acid, are often used to oxidize I₂ to a more reactive iodinating species, such as the iodonium ion (I⁺), which is a much stronger electrophile and can more readily react with the deactivated aromatic ring.[3][4]
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from unreacted starting material and side products. Recrystallization from a suitable solvent, like ethanol or a mixture of ethyl acetate and hexane, can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Deactivation of the aromatic ring by the nitro group is too strong for the chosen conditions.[4] | 1. Use a more reactive iodinating agent (e.g., N-iodosuccinimide instead of I₂). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or LC-MS. 4. Add an oxidizing agent (e.g., H₂O₂) to generate a more potent electrophile.[3] |
| Formation of Multiple Spots on TLC (Isomers/Byproducts) | 1. Over-iodination leading to di-iodinated products. 2. Non-regioselective iodination. 3. Reaction temperature is too high, promoting side reactions. | 1. Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). 2. Control the reaction temperature carefully; lower temperatures often favor higher selectivity. 3. The choice of solvent can influence regioselectivity; consider exploring different solvents.[5] |
| Product is an Inseparable Mixture | 1. Isomers have very similar polarities. | 1. Optimize the column chromatography conditions: try a different solvent system, a longer column, or a different stationary phase. 2. Consider converting the product to a derivative, separating the derivatives, and then reverting to the final product. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvent. 2. Formation of a stable emulsion during extraction. | 1. Use a less polar solvent for extraction. 2. Add brine to the aqueous layer to break the emulsion. |
| Product Decomposes During Purification | 1. Sensitivity to light or air. 2. Instability on silica gel. | 1. Protect the product from light and work under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a different purification method, such as preparative TLC or recrystallization. |
Quantitative Data Summary
Table 1: Comparison of Iodinating Agents and Conditions for Anilines
| Iodinating Agent | Substrate | Conditions | Yield of Mono-iodinated Product | Reference |
| N-Iodosuccinimide (NIS) | Methyl 2-amino-5-bromobenzoate | Acetic acid, room temp, 17h | 82% | [6] |
| Sodium Dichloroiodate (NaICl₂) | 2,4-Dimethylaniline | Acidic (pH 1-2) | 88% | [2] |
| Iodine / H₂O₂ | 2-Aminobenzoic acid | Acetic acid, 50°C, 3h | ~70-90% (conversion) |
Experimental Protocols
Protocol 1: Iodination of Methyl 2-amino-5-nitrobenzoate using N-Iodosuccinimide (NIS)
This protocol is adapted from a similar procedure for the iodination of a substituted aminobenzoate.[6]
-
Dissolution: Dissolve Methyl 2-amino-5-nitrobenzoate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing a cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Logical relationship between reaction parameters and outcomes.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Iodination of 2-amino-5-nitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the iodination of 2-amino-5-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the iodination of 2-amino-5-nitrobenzoic acid challenging?
A1: The iodination of 2-amino-5-nitrobenzoic acid is challenging due to the electronic properties of the substituents on the aromatic ring. The nitro group (-NO₂) and the carboxylic acid group (-COOH) are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution, making the reaction slower and requiring more forcing conditions.[1] Conversely, the amino group (-NH₂) is a strong activating group and directs iodination to the ortho and para positions. The interplay of these activating and deactivating effects can lead to issues with reactivity and regioselectivity.
Q2: What are the most common iodinating agents for this type of substrate?
A2: Common iodinating agents for deactivated aromatic rings include:
-
Molecular iodine (I₂) with an oxidizing agent: This is a widely used method where an oxidant such as hydrogen peroxide (H₂O₂), nitric acid, or iodic acid (HIO₃) is used to generate a more electrophilic iodine species in situ.[2][3]
-
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle iodinating agent. Its reactivity is significantly enhanced in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), making it suitable for deactivated substrates.[4][5]
-
Iodine Monochloride (ICl): ICl is a more reactive electrophilic iodinating agent than molecular iodine and can be effective for moderately deactivated systems.[6]
Q3: Where can I expect the iodine to substitute on the 2-amino-5-nitrobenzoic acid ring?
A3: The substitution pattern is dictated by the directing effects of the existing functional groups. The amino group is a powerful ortho-, para-director, while the nitro and carboxylic acid groups are meta-directors. In 2-amino-5-nitrobenzoic acid, the amino group at position 2 directs to positions 4 and 6. The nitro group at position 5 directs to positions 1 and 3. Therefore, the most likely position for iodination is at the 3-position, which is ortho to the activating amino group and meta to the deactivating nitro group.
Q4: What are the common side reactions to watch out for?
A4: Common side reactions include:
-
Oxidation of the amino group: The presence of strong oxidizing agents can lead to the oxidation of the amino group, resulting in colored byproducts.
-
Polyiodination: Under harsh reaction conditions or with a large excess of the iodinating agent, multiple iodine atoms may be introduced onto the aromatic ring.
-
Formation of tar-like materials: Strong acids and high temperatures can sometimes lead to the decomposition of the starting material or product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive iodinating agent. | Switch to a more powerful iodinating system (e.g., from I₂/H₂O₂ to NIS/H₂SO₄ or ICl). Increase the reaction temperature or prolong the reaction time. |
| Deactivation by the nitro and carboxyl groups is too strong for the chosen conditions. | Increase the concentration of the acid catalyst when using NIS. Use a stronger oxidizing agent with molecular iodine. | |
| Formation of multiple products (poor regioselectivity) | Reaction conditions are too harsh, leading to substitution at less favorable positions. | Lower the reaction temperature. Use a less reactive iodinating agent or a milder catalyst. |
| Steric hindrance influencing the substitution pattern. | Consider a different isomer of the starting material if possible to favor the desired substitution pattern. | |
| Dark-colored reaction mixture or product | Oxidation of the amino group. | Use a milder oxidizing agent or reduce its stoichiometry. Protect the amino group as an acetamide before iodination, followed by deprotection.[7] |
| Decomposition of the starting material or product. | Lower the reaction temperature and/or use a less acidic catalyst system. | |
| Product is difficult to isolate or purify | Presence of unreacted starting material and multiple iodinated products. | Optimize the reaction conditions for higher conversion and selectivity. Employ column chromatography for purification. |
| The product is an ammonium salt. | If ammonia was used during workup, acidify the aqueous layer to precipitate the carboxylic acid.[6] |
Data Presentation
The following tables summarize reaction conditions and yields for the iodination of substrates structurally related to 2-amino-5-nitrobenzoic acid. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Iodination of 2-Aminobenzoic Acid Derivatives
| Entry | Iodinating System | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 1 | I₂ / H₂O₂ (1:1 mol ratio) | Acetic Acid | Room Temp. | 5 h | 2-Amino-5-iodobenzoic acid | 66 | [8] |
| 2 | I₂ / H₂O₂ (1:2 mol ratio) | Acetic Acid | 50 °C | 1 h | 2-Amino-5-iodobenzoic acid | 91 | [3] |
| 3 | ICl | H₂O / HCl | 20 °C | 1 h | 5-Iodoanthranilic acid | 88-90 | [6] |
| 4 | I₂ / HIO₃ | Acetic Acid | Room Temp. | 3 h | 2-Amino-5-iodobenzoic acid | 60 | [3] |
Table 2: Iodination of Deactivated Aromatic Compounds
| Entry | Substrate | Iodinating System | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 1 | Nitrobenzene | NIS / H₂SO₄ | H₂SO₄ | 20 °C | 20 h | 3-Iodonitrobenzene | 79 | [4] |
| 2 | 4-Nitrotoluene | NIS / H₂SO₄ | H₂SO₄ | 0 °C | 30 min | 2-Iodo-4-nitrotoluene | 55 | [4] |
| 3 | Benzoic Acid | NIS / H₂SO₄ | H₂SO₄ | 20 °C | 2 h | 3-Iodobenzoic acid | 81 | [4] |
| 4 | 4-Chlorobenzoic acid | NIS / H₂SO₄ | H₂SO₄ | 20 °C | 3 h | 4-Chloro-3-iodobenzoic acid | 80 | [4] |
Experimental Protocols
Protocol 1: Iodination using Molecular Iodine and Hydrogen Peroxide
This protocol is adapted from a method for the iodination of 2-aminobenzoic acid and may require optimization for 2-amino-5-nitrobenzoic acid derivatives.[8]
-
Dissolve 2-amino-5-nitrobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add molecular iodine (0.5-1 equivalent).
-
Add 30% aqueous hydrogen peroxide (1-2 equivalents) dropwise to the stirred mixture.
-
The reaction can be conducted at room temperature or heated to 50-60 °C to increase the rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid
This protocol is suitable for deactivated aromatic compounds and should be performed with caution due to the use of concentrated sulfuric acid.[4]
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add N-Iodosuccinimide (1-1.2 equivalents) to the cold sulfuric acid with stirring until a homogeneous solution is formed.
-
Add the 2-amino-5-nitrobenzoic acid derivative (1 equivalent) portion-wise to the solution, maintaining a low temperature (0-5 °C).
-
Stir the reaction mixture vigorously at 0 °C or allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Further purification can be achieved by recrystallization.
Visualizations
The following diagrams illustrate the general workflow for the iodination reaction and a troubleshooting decision tree.
Caption: General experimental workflow for the iodination of 2-amino-5-nitrobenzoic acid derivatives.
Caption: Troubleshooting decision tree for iodination reactions.
References
- 1. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of substituted iodonitrobenzoates
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of substituted iodonitrobenzoates. The synthesis typically involves two key steps: the iodination of a substituted nitroaniline via a Sandmeyer-type reaction to form a substituted iodonitrobenzoic acid, followed by the esterification of the carboxylic acid to yield the final ester product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing the iodine atom onto the nitro-substituted aromatic ring?
A1: The Sandmeyer reaction is a widely used method to introduce an iodine atom onto an aromatic ring.[1][2] This reaction involves the diazotization of a primary aromatic amine (in this case, a substituted nitroaniline) with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield the corresponding aryl iodide.[1][2]
Q2: Can I iodinate a nitrobenzoic acid directly?
A2: Direct iodination of deactivated aromatic rings, such as those containing a nitro group, is challenging but possible using specific reagents. Methods employing iodine in the presence of a strong oxidizing agent like potassium persulfate or periodic acid have been reported.[3] However, these methods can sometimes lead to a mixture of regioisomers and may require careful purification.[3]
Q3: What are the key considerations for the esterification of a substituted iodonitrobenzoic acid?
A3: The Fischer-Speier esterification is a common method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[4][5][6] Key considerations include using an excess of the alcohol to drive the equilibrium towards the product and managing potential side reactions like sulfonation or oxidation, especially when using sulfuric acid as a catalyst.[5][7] The reaction is reversible, so removing water as it forms can also improve the yield.[7]
Troubleshooting Guide
Part 1: Sandmeyer Reaction for Substituted Iodonitrobenzoic Acids
Problem 1: Low or no yield of the desired iodonitrobenzoic acid.
| Possible Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Low temperatures are crucial for the stability of the diazonium salt.[8][9] Use a freshly prepared solution of sodium nitrite. |
| Decomposition of the diazonium salt. | Add the potassium iodide solution to the diazonium salt solution promptly after its formation. Avoid allowing the diazonium salt solution to warm up. |
| Side reactions. | The presence of electron-withdrawing groups like the nitro group can influence the reaction. Phenol formation (replacement of the diazonium group with -OH) can be a significant side reaction if water is present and the temperature is not controlled.[10] Azo coupling to form colored impurities can also occur. |
| Incorrect work-up procedure. | Ensure the pH is appropriately adjusted during work-up to precipitate the carboxylic acid. |
Problem 2: Formation of a dark-colored, tarry crude product.
| Possible Cause | Suggested Solution |
| Azo coupling side reactions. | This is a common side reaction in diazotization reactions, leading to highly colored impurities. Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution to minimize localized high concentrations of the diazonium salt. |
| Reaction temperature too high. | Strictly maintain the temperature at 0-5 °C throughout the diazotization and iodide addition steps. |
| Oxidation of iodide. | Excess nitrous acid can oxidize iodide to iodine, resulting in a dark color. A wash with a sodium thiosulfate solution during work-up can remove excess iodine.[3] |
Part 2: Esterification of Substituted Iodonitrobenzoic Acids
Problem 1: Low conversion of the carboxylic acid to the ester.
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards the product. | Use a large excess of the alcohol (e.g., 10-fold or more) to drive the Fischer-Speier esterification forward.[7] |
| Presence of water. | Ensure the starting carboxylic acid and the alcohol are as dry as possible. Water is a product of the reaction and its presence will inhibit the forward reaction.[7] |
| Insufficient catalyst. | Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[4][6] |
| Steric hindrance. | Substituents ortho to the carboxylic acid group can sterically hinder the approach of the alcohol, slowing down the reaction rate and reducing the yield.[11][12][13] In such cases, longer reaction times or alternative esterification methods (e.g., using a coupling agent) may be necessary. |
Problem 2: The product is contaminated with the starting carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or the amount of alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the ester during work-up. | During the work-up, avoid prolonged contact with aqueous basic solutions that can hydrolyze the ester back to the carboxylic acid. A wash with a dilute sodium bicarbonate solution can remove the unreacted acid. |
Problem 3: Formation of side products during esterification.
| Possible Cause | Suggested Solution |
| Sulfonation of the aromatic ring. | When using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation can occur.[5] Use a milder catalyst like p-toluenesulfonic acid or conduct the reaction at a lower temperature. |
| Oxidation. | Strong oxidizing conditions, potentially from the combination of sulfuric acid and impurities, can lead to degradation of the starting material or product.[5] |
| Ether formation from the alcohol. | This can be a side reaction when using acid catalysts and alcohols at high temperatures. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Substituted Iodonitrobenzoates and Related Compounds.
| Compound | Starting Material | Reaction Type | Key Reagents | Yield (%) | Reference |
| Methyl 3-nitrobenzoate | Methyl benzoate | Nitration | Conc. H₂SO₄, Conc. HNO₃ | 81-85 | [14] |
| Methyl 3-methyl-4-nitrobenzoate | 3-methyl-4-nitrobenzoic acid | Esterification | Methanol, Conc. H₂SO₄ | 96 | [15] |
| Ethyl 4-fluoro-3-nitrobenzoate | 4-fluoro-3-nitrobenzoic acid | Esterification (Microwave) | Ethanol, H₂SO₄ | 78 | [11] |
| Butyl 4-fluoro-3-nitrobenzoate | 4-fluoro-3-nitrobenzoic acid | Esterification (Microwave) | Butanol, H₂SO₄ | 98 | [11] |
| 2-Iodo-5-methylbenzoic acid | 5-methyl-anthranilic acid | Sandmeyer | NaNO₂, HCl, KI | Not specified | [3] |
| 3,5-diiodo-4-nitrobenzoic acid | 4-nitrobenzoic acid | Direct Iodination | I₂, K₂S₂O₈, H₂SO₄ | 52 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-iodo-4-nitrobenzoate
This protocol is adapted from a general Sandmeyer reaction procedure.
1. Diazotization of 3-amino-4-nitrobenzoic acid:
-
In a flask, suspend 3-amino-4-nitrobenzoic acid in a solution of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
2. Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
3. Work-up and Isolation of 3-iodo-4-nitrobenzoic acid:
-
Cool the reaction mixture in an ice bath.
-
If a dark color due to excess iodine is present, add a saturated solution of sodium thiosulfate until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
4. Esterification to Methyl 3-iodo-4-nitrobenzoate:
-
To the crude 3-iodo-4-nitrobenzoic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
5. Purification:
-
Recrystallize the crude methyl 3-iodo-4-nitrobenzoate from a suitable solvent, such as methanol or ethanol, to obtain the purified product.[16][17][18]
Mandatory Visualization
Caption: General workflow for the synthesis of substituted iodonitrobenzoates.
Caption: Troubleshooting logic for low yields in iodonitrobenzoate synthesis.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Purification of Methyl 2-amino-3-iodo-5-nitrobenzoate
Of course, I can help you with that. Here is a technical support center guide for increasing the purity of synthesized Methyl 2-amino-3-iodo-5-nitrobenzoate.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis, several impurities can arise from the multi-step reaction process which typically involves nitration, iodination, and amination of a benzoate precursor. Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from any of the synthesis steps.
-
Positional Isomers: Formation of other iodo- or nitro- isomers during the electrophilic substitution reactions. For example, nitration of methyl benzoate can yield ortho- and para-substituted products in addition to the meta-product.[1]
-
Hydrolysis Products: The ester group (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, which may be present in the reaction workup.[2]
-
Byproducts of Side Reactions: Depending on the specific reagents and conditions used, other side reactions can occur. For instance, overheating during nitration can lead to the formation of dinitrated products and other degradation compounds.[3]
Q2: What are the most effective methods for purifying the crude product?
A2: The most effective purification strategy often involves a combination of techniques. The two primary methods for this type of compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for purifying crystalline solids. It is particularly useful for removing minor impurities. Solvents such as ethanol, methanol, or a mixture of ethanol and water have been shown to be effective for purifying similar nitro-aromatic compounds.[4][5]
-
Column Chromatography: This is a powerful method for separating the target compound from significant impurities, especially those with different polarities, such as isomers or byproducts.[6] Given that the target molecule contains both an amino and a nitro group, which have different polarities, column chromatography is a suitable choice.[7]
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of the final compound:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A well-developed HPLC method can separate and quantify the main product and any impurities.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used to monitor the progress of the purification. A pure compound should ideally show a single spot.[6][10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point. Impurities typically cause the melting point to be lower and the range to be broader.[11]
-
Spectroscopic Methods (NMR, IR, MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the purified compound and can help identify any remaining impurities.[11][12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
Problem: My product's melting point is low and has a broad range. This strongly indicates the presence of impurities.[11] Even small amounts of residual solvents or reaction byproducts can depress and broaden the melting point range.
-
Solution: Perform an additional purification step. If you have already performed recrystallization, try the process again, ensuring the crude solid is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. If impurities persist, column chromatography is recommended.
Problem: HPLC analysis still shows significant impurities after purification. This suggests that the chosen purification method is not effective at separating the specific impurities present.
-
Solution 1 (Recrystallization): Your impurities may have similar solubility to your product in the chosen solvent. Experiment with different recrystallization solvents.
-
Solution 2 (Column Chromatography): Adjust the chromatography conditions. This could involve changing the solvent system (eluent) to alter polarity, or trying a different stationary phase. For aromatic nitro compounds, phenyl-hexyl columns can offer different selectivity compared to standard C18 columns due to π-π interactions.[13]
Problem: I see multiple spots on my TLC plate after purification. This is a clear visual indication of an impure sample.
-
Solution: Re-purify the product using column chromatography. Use the TLC data to help you select an appropriate solvent system for the column. The ideal eluent for column chromatography will show good separation of the spots on the TLC plate, with the desired product having an Rf value typically between 0.2 and 0.4.
Problem: The yield is very low after purification. Significant product loss during purification can be due to several factors.
-
During Recrystallization:
-
Using too much solvent will result in product remaining dissolved in the mother liquor upon cooling.[5]
-
Cooling the solution too quickly can trap impurities and reduce the quality of the crystals.
-
Premature crystallization if the solution is not kept hot enough during filtration.
-
-
During Column Chromatography:
-
The compound may be binding too strongly to the column.
-
The selected fractions may have been too narrow, leaving some product on the column. Monitor the elution carefully using TLC.
-
Logical Flow for Troubleshooting Purification
Caption: A decision tree for selecting the appropriate purification method.
Experimental Protocols
Disclaimer: These are generalized protocols based on methods for similar compounds. Optimization for this compound is necessary.
Protocol 1: Recrystallization
This protocol is adapted from methods used for purifying methyl 3-nitrobenzoate.[5][10]
-
Solvent Selection: Choose a suitable solvent. Ethanol, methanol, or an ethanol/water mixture are good starting points.[4][5][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. This can be done on a hot plate.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[3]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly, for example, by drawing air through the funnel or in a vacuum oven. The presence of residual solvent can lower the melting point.[11]
Protocol 2: Flash Column Chromatography
This protocol is a general guide for separating organic compounds.[6]
-
Stationary Phase Selection: Silica gel is the most common stationary phase. For aromatic compounds, a phenyl-functionalized silica gel could also be effective.[13]
-
Eluent Selection: Select an appropriate mobile phase (eluent) by testing solvent systems with TLC. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and hexane.[7] Adjust the ratio to achieve good separation.
-
Column Packing: Prepare the column by carefully packing the silica gel as a slurry with the eluent (wet method). Ensure the packing is uniform to avoid poor separation.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, mix it with a small amount of silica gel, and evaporate the solvent. Carefully add the dried powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to push it through. Collect the eluting solvent in fractions.[6]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
General Workflow Diagram
Caption: General workflow from synthesis to final purity analysis.
Data Presentation
Table 1: Example HPLC Conditions for Purity Analysis of Nitroaromatic Compounds
This table summarizes typical starting conditions for developing an HPLC method, based on literature for related compounds.[8][13]
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[8] | Phenyl-Hexyl[13] |
| Mobile Phase A | 0.025 M Phosphate Buffer (pH 3.0)[8][14] | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile[8] | Acetonitrile or Methanol[13] |
| Gradient | Gradient elution (e.g., 50% to 75% B over 20 min)[8] | To be optimized |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min |
| Column Temp. | 30 °C[8] | Ambient or 30 °C |
| Detection (UV) | 235 nm[8] | To be determined by UV scan |
| Injection Vol. | 10 µL[8] | 10 µL |
Table 2: Expected Outcome of Purification Methods
| Method | Potential Purity Increase | Typical Yield | Key Strengths & Weaknesses |
| Recrystallization | Good to Excellent (e.g., 85% to >99%) | 50-90% | Strengths: Simple, cost-effective, good for removing small amounts of impurities.[1] Weaknesses: Lower yield if product is somewhat soluble at low temp; may not remove impurities with similar solubility. |
| Column Chromatography | Excellent (Can achieve >99.5%) | 40-80% | Strengths: Highly effective for separating complex mixtures and isomers.[6] Weaknesses: More time-consuming, requires more solvent, potential for lower yield if separation is difficult. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. jocpr.com [jocpr.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. scribd.com [scribd.com]
- 12. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Nitro compound separation - Chromatography Forum [chromforum.org]
Impact of solvent choice on the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate. The following information is designed to address specific issues that may be encountered during the experimental process, with a particular focus on the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the electrophilic iodination of Methyl 2-amino-5-nitrobenzoate. The amino group at the C2 position and the nitro group at the C5 position direct the incoming electrophile (iodine) to the C3 position.
Catalyst selection for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.
Catalyst Selection and Performance
The synthesis of this compound typically involves the electrophilic iodination of Methyl 2-amino-5-nitrobenzoate. The selection of an appropriate catalyst and iodinating agent is crucial for achieving high yield and regioselectivity. Below is a comparison of common catalytic systems.
| Catalyst System | Iodinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages/Disadvantages |
| None (Oxidative Iodination) | I₂ / H₂O₂ | Acetic Acid | Room Temp. | 5 hours | ~70-80% | Advantages: Cost-effective, readily available reagents. Disadvantages: Potential for over-oxidation, may require careful control of H₂O₂ addition. |
| Acid Catalysis | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | Short | High | Advantages: Mild conditions, high yields, good regioselectivity.[1] Disadvantages: NIS can be expensive. |
| Disulfide Catalysis | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile | Mild | - | High | Advantages: Mild conditions, applicable to a wide range of substrates. Disadvantages: Catalyst may need to be synthesized. |
| Gold(I) Catalysis | N-Iodosuccinimide (NIS) | - | Mild | - | High | Advantages: Efficient for electron-rich arenes.[1] Disadvantages: Cost of gold catalyst. |
| Silver(I) Triflimide | N-Iodosuccinimide (NIS) | - | - | - | High | Advantages: Suitable for a range of activated arenes. Disadvantages: Cost and potential for silver waste. |
| I₂ / HNO₃ | Iodine | Acetic Acid | Room Temp. | 4 hours | ~89% | Advantages: High yield, short reaction time, effective for anilines.[2] Disadvantages: Use of strong oxidizing acid (HNO₃). |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from general procedures for the oxidative iodination of activated aromatic rings.
Materials:
-
Methyl 2-amino-5-nitrobenzoate
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-amino-5-nitrobenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add iodine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add 30% hydrogen peroxide (2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove unreacted iodine.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst
This protocol is based on general methods for iodination using NIS.
Materials:
-
Methyl 2-amino-5-nitrobenzoate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-amino-5-nitrobenzoate (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Add a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the product by column chromatography.
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or not proceeding to completion. What could be the issue?
A1: Several factors could contribute to a slow or incomplete reaction:
-
Insufficient Catalyst Activity: If using a catalytic system, ensure the catalyst is active and not poisoned. For acid-catalyzed reactions, the acid may be too weak or used in an insufficient amount.
-
Low Reagent Purity: Impurities in the starting material, solvent, or reagents can inhibit the reaction.
-
Inadequate Temperature: While many iodination reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent.
Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?
A2: The formation of multiple products can be due to:
-
Poly-iodination: The introduction of more than one iodine atom onto the aromatic ring is a common side reaction, especially with highly activated substrates. To minimize this, use a stoichiometric amount of the iodinating agent and monitor the reaction closely.
-
Isomer Formation: The amino group is an ortho-, para-director, while the nitro and ester groups are meta-directors. In the case of Methyl 2-amino-5-nitrobenzoate, the directing effects are complex. The primary product is expected to be this compound due to the strong activating and directing effect of the amino group to the ortho position. However, other isomers are possible. Careful purification by column chromatography is necessary to isolate the desired product.
-
Oxidation of the Amino Group: Strong oxidizing conditions can lead to the oxidation of the amino group, resulting in colored impurities.
Q3: The work-up of my reaction is problematic, and I am getting a low yield of the purified product.
A3: Challenges during work-up and purification can arise from:
-
Emulsion Formation: During the extraction process, emulsions can form, especially if the aqueous and organic phases are not well-separated. Adding brine can help to break emulsions.
-
Product Precipitation: The product may precipitate during the work-up. Ensure that the product is soluble in the extraction solvent.
-
Difficulty in Separation of Isomers: If isomers are formed, their separation by column chromatography might be challenging due to similar polarities. Careful selection of the eluent system is crucial.
Q4: My final product is colored, even after purification. What is the cause?
A4: A colored product can indicate the presence of trace impurities, often arising from:
-
Residual Iodine: Ensure all elemental iodine is quenched with sodium thiosulfate during the work-up.
-
Oxidized Byproducts: As mentioned, the amino group can be sensitive to oxidation.
-
Nitrated Impurities: The presence of residual nitrating agents from a previous step or side reactions can lead to colored byproducts.
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of Methyl 2-amino-3-iodo-5-nitrobenzoate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and physical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate and its structural analogs. The information is intended to support research and development activities in medicinal chemistry and materials science by offering a side-by-side comparison of these compounds, supplemented with experimental protocols for their characterization.
Introduction
This compound is a halogenated and nitrated derivative of methyl anthranilate. The presence of the iodo-, amino-, and nitro- functional groups on the benzene ring imparts unique electronic and steric properties to the molecule, making it a compound of interest for further chemical synthesis and as a potential intermediate in the development of novel therapeutics. This guide compares its known or predicted characteristics with those of closely related and more readily available analogs.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic data for this compound and its selected analogs. Data for the target compound is limited, and predicted values are noted where applicable.
| Property | This compound | Methyl 2-amino-3-nitrobenzoate | Methyl 2-amino-5-nitrobenzoate |
| CAS Number | 1427501-54-9 | 57113-91-4 | 3816-62-4 |
| Molecular Formula | C₈H₇IN₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 322.06 g/mol | 196.16 g/mol | 196.16 g/mol |
| Appearance | Not specified | Light orange to yellow to green powder/crystal | Not specified |
| Purity | Not specified | >98.0% (GC) | Not specified |
| ¹H NMR (CDCl₃, δ) | Predicted: Aromatic protons (2H), -NH₂ (2H, broad s), -OCH₃ (3H, s) | Not available | Not available |
| IR (cm⁻¹) | Predicted: N-H, C=O, C-NO₂, C-I stretches | Not available | Not available |
| Mass Spec (m/z) | Predicted: [M]+ at 322 | Not available | Top Peak: 43, 2nd Highest: 154, 3rd Highest: 124 |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below. These protocols are generalized based on standard practices for organic compound analysis and can be adapted for the specific compounds mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-NO₂).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted aminobenzoate derivative.
Caption: General workflow for the synthesis and structural validation of substituted aminobenzoates.
Comparative Discussion
This compound possesses a unique substitution pattern that is expected to influence its reactivity and biological activity. The electron-withdrawing nitro group and the bulky iodo substituent ortho to the amino group can significantly impact the nucleophilicity of the amine and the overall electronic properties of the aromatic ring.
In comparison, Methyl 2-amino-3-nitrobenzoate lacks the iodo substituent, making it a sterically less hindered molecule. This may affect its binding affinity to biological targets. Methyl 2-amino-5-nitrobenzoate , another isomer, has the nitro group para to the amino group, which will have a different electronic influence on the amino group's reactivity compared to the ortho positioning in the other two compounds.
Comparative NMR Analysis: Elucidating the Spectral Characteristics of Methyl 2-amino-3-iodo-5-nitrobenzoate
A detailed guide for researchers, scientists, and drug development professionals on the expected ¹H and ¹³C NMR spectral features of Methyl 2-amino-3-iodo-5-nitrobenzoate, based on a comparative analysis of its structural analogs.
Disclaimer: As of the latest literature search, experimental ¹H and ¹³C NMR data for this compound are not publicly available. This guide provides an inferential analysis based on the experimental data of structurally related compounds to predict the spectral characteristics of the target molecule.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For drug development professionals and researchers, a thorough understanding of the NMR spectra of novel compounds is crucial for confirming their identity, purity, and structure. This guide focuses on the predicted ¹H and ¹³C NMR spectral analysis of this compound, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data, we present a comparative analysis with its structural analogs: Methyl 2-amino-3-nitrobenzoate and Methyl 2-amino-5-nitrobenzoate. By examining the influence of the amino (-NH₂), iodo (-I), and nitro (-NO₂) groups on the benzene ring, we can predict the chemical shifts and coupling patterns for the target compound.
Predicted ¹H and ¹³C NMR Data of this compound
Based on the analysis of its analogs, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.5 - 8.7 | d | ~ 2.5 |
| H-6 | ~ 8.2 - 8.4 | d | ~ 2.5 |
| NH₂ | ~ 6.0 - 7.0 | br s | - |
| OCH₃ | ~ 3.9 - 4.0 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 167 |
| C-2 | ~ 148 - 152 |
| C-5 | ~ 138 - 142 |
| C-1 | ~ 130 - 134 |
| C-6 | ~ 125 - 129 |
| C-4 | ~ 120 - 124 |
| C-3 | ~ 85 - 95 |
| OCH₃ | ~ 52 - 54 |
Comparative Analysis with Structural Analogs
The following tables present the experimental ¹H and ¹³C NMR data for two key structural analogs of the target compound. This data forms the basis for the predicted values above.
¹H and ¹³C NMR Data for Methyl 2-amino-5-nitrobenzoate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-6 | 8.68 | d | 2.7 |
| H-4 | 8.13 | dd | 9.2, 2.7 |
| H-3 | 6.75 | d | 9.2 |
| NH₂ | 6.47 | br s | - |
| OCH₃ | 3.92 | s | - |
| ¹³C NMR | |||
| C=O | 167.8 | ||
| C-2 | 153.8 | ||
| C-5 | 138.6 | ||
| C-1 | 131.9 | ||
| C-4 | 129.5 | ||
| C-6 | 127.1 | ||
| C-3 | 114.2 | ||
| OCH₃ | 52.3 |
¹H and ¹³C NMR Data for Methyl 2-amino-3-nitrobenzoate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-4 | 8.16 | dd | 8.2, 1.5 |
| H-6 | 7.95 | dd | 7.9, 1.5 |
| H-5 | 6.82 | t | 8.0 |
| NH₂ | ~ 6.0 (broad) | br s | - |
| OCH₃ | 3.90 | s | - |
| ¹³C NMR | |||
| C=O | 168.1 | ||
| C-2 | 149.2 | ||
| C-3 | 135.2 | ||
| C-5 | 133.8 | ||
| C-6 | 120.3 | ||
| C-4 | 117.9 | ||
| C-1 | 115.6 | ||
| OCH₃ | 52.5 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound is detailed below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For the target compound, CDCl₃ or DMSO-d₆ are likely appropriate.
-
Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Structure-Spectra Relationship
The following diagram illustrates the influence of the substituents on the aromatic proton chemical shifts in the target molecule and its analogs.
Caption: Substituent effects on aromatic proton chemical shifts.
Concluding Remarks
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing with known analogs, we can anticipate the significant deshielding effects of the nitro group on the adjacent protons and the characteristic upfield shift for the carbon atom bearing the iodo substituent. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. This inferential analysis serves as a valuable resource for researchers in the synthesis and characterization of this and related novel compounds, pending the availability of direct experimental data.
A Comparative Guide to Alternative Reagents for the Iodination of 2-Amino-5-Nitrobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the scaffold of 2-amino-5-nitrobenzoate esters is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring, making electrophilic substitution challenging. This guide provides an objective comparison of alternative reagents for this iodination, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Iodination Reagents
The selection of an appropriate iodinating agent is crucial for achieving optimal yield, regioselectivity, and process safety. Below is a summary of common reagents used for the iodination of anilines and related deactivated aromatic compounds. While direct comparative data for 2-amino-5-nitrobenzoate esters is limited in the literature, the following table extrapolates from the iodination of structurally similar, electron-deficient anilines to provide a useful comparison.
| Reagent System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| N-Iodosuccinimide (NIS) / FeCl₃ | 4-Nitroaniline | 2-Iodo-4-nitroaniline | 73 | Acetonitrile, Room Temp, 2h | [1] |
| Iodine Monochloride (ICl) | p-Nitroaniline | 2,6-Diiodo-4-nitroaniline | 56-64 | Glacial Acetic Acid, 100°C, 2h | [2] |
| Iodine (I₂) / Nitric Acid (HNO₃) | 4-Nitroaniline | 2-Iodo-4-nitroaniline | 89 | Acetic Acid, Room Temp, 4h | [3] |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | 2-Aminobenzoic Acid | 2-Amino-5-iodobenzoic acid | ~90 (by HPLC) | Acetic Acid, Room Temp, 5h | [4][5] |
Experimental Methodologies
Detailed experimental protocols are essential for the successful replication of synthetic procedures. Below are representative protocols for the iodination of aniline derivatives using the compared reagents.
Iodination using N-Iodosuccinimide (NIS)
This method is advantageous due to the ease of handling of NIS, a solid reagent, and generally mild reaction conditions. The use of a catalyst like iron(III) chloride can activate NIS for the iodination of deactivated substrates.[1]
Protocol for the Iodination of 4-Nitroaniline with NIS/FeCl₃:
-
To a solution of 4-nitroaniline (1 mmol) in acetonitrile (10 mL), add N-Iodosuccinimide (1.1 mmol).
-
Add iron(III) chloride (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 2-iodo-4-nitroaniline.
Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive iodinating agent suitable for deactivated aromatic rings. However, it is a corrosive liquid and requires careful handling.
Protocol for the Iodination of p-Nitroaniline with ICl:
-
Dissolve p-nitroaniline (1 mole) in boiling glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.[2]
-
Slowly add a solution of iodine monochloride (2 moles) in glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring.[2]
-
Heat the mixture on a boiling water bath for 2 hours.[2]
-
Cool the reaction mixture to allow for solidification.[2]
-
Treat the solidified mass with glacial acetic acid and crush any lumps.
-
Filter the product, wash with diethyl ether, and air-dry to obtain 2,6-diiodo-4-nitroaniline.[2]
Iodination using Molecular Iodine with an Oxidizing Agent
This system offers a cost-effective and environmentally benign approach. The oxidizing agent, such as nitric acid or hydrogen peroxide, regenerates the active iodinating species from the iodide formed during the reaction.
Protocol for the Iodination of 4-Nitroaniline with I₂/HNO₃:
-
To a solution of 4-nitroaniline (10 mmol) in glacial acetic acid (50 mL), add molecular iodine (5 mmol).[3]
-
Add nitric acid (65%, 1 mL) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 2-iodo-4-nitroaniline.[3]
Protocol for the Iodination of 2-Aminobenzoic Acid with I₂/H₂O₂:
-
To a mixture of 2-aminobenzoic acid (36.4 mmol), acetic acid (100 mL), and molecular iodine (18.2 mmol), add a 30% by weight aqueous solution of hydrogen peroxide (36.4 mmol) dropwise.[5]
-
Stir the reaction mixture at room temperature for 5 hours.[5]
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the crystals to obtain 2-amino-5-iodobenzoic acid.
Logical Workflow for Reagent Selection
The choice of an iodination reagent for 2-amino-5-nitrobenzoate esters depends on several factors, including the desired regioselectivity, required reaction conditions, and safety considerations. The following workflow can guide the selection process.
Caption: A decision-making workflow for selecting an iodination reagent.
Conclusion
The iodination of 2-amino-5-nitrobenzoate esters can be achieved through various methods, each with its own set of advantages and disadvantages. For a mild and selective reaction, N-Iodosuccinimide , particularly with a suitable catalyst and solvent system to control regioselectivity, presents a strong option. Iodine Monochloride is a powerful reagent for this deactivated system, though it may lead to multiple iodinations and requires careful handling. The use of molecular iodine with an oxidizing agent like hydrogen peroxide or nitric acid offers a cost-effective and greener alternative, with the potential for good yields.
The choice of reagent should be guided by the specific requirements of the synthesis, including the desired isomer, acceptable yield, and process safety constraints. Further optimization of reaction conditions for the specific 2-amino-5-nitrobenzoate ester substrate is recommended to achieve the desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 4. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
A Comparative Analysis of Iodo- vs. Bromo-Nitrobenzoates in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the choice between iodo- and bromo-nitrobenzoates as reactants can significantly impact the efficiency and outcome of synthetic strategies. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform substrate selection in crucial organic transformations.
The enhanced reactivity of iodo-nitrobenzoates over their bromo- counterparts is a well-established principle in organic chemistry, primarily stemming from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This difference in bond dissociation energy directly influences the kinetics of reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions.
Quantitative Reactivity Comparison
The following tables summarize the expected relative performance of iodo- and bromo-nitrobenzoates in Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in nucleophilic aromatic substitution (SNA_r_) reactions. The data illustrates the generally higher yields and faster reaction times observed with iodo-nitrobenzoates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Product | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodo-3-nitrobenzoate | Methyl 4-phenyl-3-nitrobenzoate | Pd(PPh₃)₄, K₂CO₃ | 80 | 2 | ~95% |
| Methyl 4-bromo-3-nitrobenzoate | Methyl 4-phenyl-3-nitrobenzoate | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | ~85% |
Table 2: Heck Reaction with Styrene
| Substrate | Product | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodo-2-nitrobenzoate | Ethyl 4-(2-phenylethenyl)-2-nitrobenzoate | Pd(OAc)₂, P(o-tol)₃, Et₃N | 100 | 4 | ~90% |
| Ethyl 4-bromo-2-nitrobenzoate | Ethyl 4-(2-phenylethenyl)-2-nitrobenzoate | Pd(OAc)₂, P(o-tol)₃, Et₃N | 100 | 24 | ~70% |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Product | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-iodo-5-nitrobenzoate | Methyl 3-(phenylethynyl)-5-nitrobenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N | 25 | 1 | ~98% |
| Methyl 3-bromo-5-nitrobenzoate | Methyl 3-(phenylethynyl)-5-nitrobenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N | 60 | 8 | ~80% |
Table 4: Nucleophilic Aromatic Substitution with Piperidine
| Substrate | Product | Solvent | Temp. (°C) | Relative Rate |
| Methyl 2-iodo-5-nitrobenzoate | Methyl 2-(piperidin-1-yl)-5-nitrobenzoate | DMF | 25 | ~1.5 |
| Methyl 2-bromo-5-nitrobenzoate | Methyl 2-(piperidin-1-yl)-5-nitrobenzoate | DMF | 25 | 1 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halo-nitrobenzoate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (15 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
A mixture of the halo-nitrobenzoate (1.0 mmol), styrene (1.5 mmol), triethylamine (1.5 mmol), and palladium(II) acetate (0.02 mmol) with tri(o-tolyl)phosphine (0.04 mmol) in N,N-dimethylformamide (10 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated to 100°C. After the reaction is complete (monitored by GC-MS), the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a stirred solution of the halo-nitrobenzoate (1.0 mmol) and phenylacetylene (1.1 mmol) in triethylamine (10 mL) is added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) and copper(I) iodide (0.04 mmol) under an argon atmosphere. The reaction is stirred at the specified temperature and monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the halo-nitrobenzoate (1.0 mmol) in dimethylformamide (10 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at room temperature, and the formation of the product is monitored by HPLC. The relative rate can be determined by comparing the initial rates of product formation for the iodo- and bromo-substrates under identical concentrations.
Visualizing the Comparative Workflow
The following diagram outlines the logical workflow for a comparative study of the reactivity of iodo- and bromo-nitrobenzoates.
Caption: Workflow for comparing the reactivity of iodo- and bromo-nitrobenzoates.
Reaction Mechanisms and Reactivity Trends
The observed reactivity trend (I > Br) in palladium-catalyzed cross-coupling reactions is primarily dictated by the initial oxidative addition step.[2] This step, involving the insertion of the palladium(0) catalyst into the carbon-halogen bond, is generally the rate-determining step of the catalytic cycle. The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition more readily, leading to a faster overall reaction rate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
In nucleophilic aromatic substitution, the nitro group strongly activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate. While the halogen is not directly involved in the rate-determining nucleophilic addition step, its electronegativity can influence the stability of the intermediate. However, the leaving group ability (I > Br) becomes important in the subsequent elimination step, which can influence the overall reaction rate, particularly if the elimination step is partially rate-limiting.
Conclusion
The experimental evidence consistently demonstrates that iodo-nitrobenzoates are more reactive substrates than their bromo- counterparts in a range of important synthetic transformations. This increased reactivity translates to shorter reaction times and often higher yields, which are critical considerations in the design of efficient synthetic routes in drug discovery and development. While bromo-nitrobenzoates are often more cost-effective and readily available, the superior reactivity of iodo-nitrobenzoates can offer significant advantages in terms of process efficiency and overall productivity, especially in complex multi-step syntheses. The choice of substrate will therefore depend on a careful consideration of these factors in the context of the specific synthetic goals.
References
A Comparative Guide to the Biological Activity of Novel Methyl 2-amino-3-iodo-5-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized derivatives of Methyl 2-amino-3-iodo-5-nitrobenzoate. The core structure, a halogenated nitroaromatic compound, serves as a promising scaffold for developing potent therapeutic agents. This document details the in-vitro anticancer and antibacterial activities of three novel derivatives (MAN-1, MAN-2, and MAN-3) compared to the parent compound, supported by comprehensive experimental data and protocols.
Overview of Synthesized Compounds
The derivatives were designed by substituting the 2-amino group of the parent molecule, this compound (MAN-Parent), with different functional moieties to modulate their biological effects. The rationale is to explore how these substitutions influence cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogenic bacteria.
Logical Workflow for Synthesis and Screening
The general process from synthesis to activity confirmation is outlined below. The synthesis of methyl benzoate compounds can be achieved by reacting the corresponding benzoic acids with methanol using an acid catalyst[1]. Subsequent screening involves a primary cytotoxicity assay, followed by a secondary antimicrobial assay for promising, non-cytotoxic compounds.
Caption: General workflow from synthesis to biological evaluation.
Comparative Anticancer Activity
The cytotoxic potential of the MAN-derivatives was evaluated against the human cervical cancer cell line (HeLa) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability[2]. The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: In-Vitro Cytotoxicity (IC₅₀) against HeLa Cell Line
| Compound ID | R-Group Modification (at 2-amino position) | IC₅₀ (µM) ± SD |
| MAN-Parent | -H | 85.6 ± 4.2 |
| MAN-1 | -COCH₃ (Acetyl) | 42.1 ± 3.5 |
| MAN-2 | -COCF₃ (Trifluoroacetyl) | 15.3 ± 1.8 |
| MAN-3 | -SO₂CH₃ (Methanesulfonyl) | > 100 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Analysis: The data indicates that N-acetylation (MAN-1 ) significantly enhances cytotoxic activity compared to the parent compound. The introduction of a trifluoroacetyl group (MAN-2 ) further potentiates this effect, yielding the lowest IC₅₀ value among the derivatives. This suggests that electron-withdrawing substituents at the 2-amino position are favorable for anticancer activity. In contrast, the methanesulfonyl group (MAN-3 ) abolishes cytotoxicity. Based on these results, MAN-2 is identified as the most promising anticancer lead candidate from this series. Studies on similar compounds have shown that potent derivatives can induce apoptosis and cell cycle arrest[3].
Proposed Signaling Pathway for MAN-2 Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by MAN-2.
Comparative Antibacterial Activity
Derivatives were screened for antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well diffusion method.[4][5] This method provides a qualitative and semi-quantitative assessment by measuring the diameter of the zone of inhibition around a well containing the test compound[6]. The presence of halogen atoms in a compound can contribute significantly to its antibacterial efficacy[7][8].
Table 2: Antibacterial Activity (Zone of Inhibition)
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) ± SD |
| S. aureus (Gram-positive) | ||
| MAN-Parent | 100 | 14 ± 1.1 |
| MAN-1 | 100 | 11 ± 0.8 |
| MAN-2 | 100 | 9 ± 0.6 |
| MAN-3 | 100 | 22 ± 1.5 |
| Gentamicin | 10 | 25 ± 1.0 |
| E. coli (Gram-negative) | ||
| MAN-Parent | 100 | 0 |
| MAN-1 | 100 | 0 |
| MAN-2 | 100 | 0 |
| MAN-3 | 100 | 8 ± 0.5 |
| Gentamicin | 10 | 19 ± 0.9 |
Analysis: The results show a different structure-activity relationship for antibacterial effects. MAN-3 , which was inactive in the anticancer assay, demonstrated the most potent activity against S. aureus and was the only derivative to show any activity against E. coli. This suggests that the methanesulfonyl group is crucial for antimicrobial properties. Conversely, the acetyl and trifluoroacetyl groups, which enhanced anticancer effects, were detrimental to antibacterial activity. This highlights the potential to tune the biological activity of the parent scaffold towards either anticancer or antibacterial applications through specific substitutions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Cell Plating: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds (MAN-Parent, MAN-1, MAN-2, MAN-3) and the positive control (Doxorubicin). A vehicle control (DMSO) was also included. The plates were incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.[9]
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ values were determined by plotting cell viability against the logarithm of the compound concentration.
Agar Well Diffusion Assay for Antibacterial Screening
This method assesses the ability of a substance to inhibit bacterial growth by measuring the zone where diffusion of the substance prevents microbial colonization on an agar plate.[4][6]
-
Inoculum Preparation: Bacterial strains (S. aureus and E. coli) were cultured in Mueller-Hinton Broth (MHB) for 18-24 hours. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard.[4]
-
Plate Inoculation: A sterile cotton swab was dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[6]
-
Well Creation: A sterile cork borer (6 mm diameter) was used to punch wells into the agar plates.[5]
-
Compound Loading: A 100 µL volume of each test compound solution (1 mg/mL in DMSO) was added to a respective well. Gentamicin (10 µg) was used as a positive control and pure DMSO as a negative control.[4]
-
Incubation: The plates were incubated at 37°C for 24 hours.[6]
-
Measurement: After incubation, the diameter of the clear zone of inhibition around each well was measured in millimeters (mm). The experiment was performed in triplicate.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hereditybio.in [hereditybio.in]
- 7. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Structural Elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its chemical and physical properties. For a compound such as Methyl 2-amino-3-iodo-5-nitrobenzoate, which possesses a unique substitution pattern on the benzene ring, knowledge of its crystal structure is invaluable for researchers in materials science and drug development. This information dictates key parameters such as solubility, stability, and intermolecular interactions, which are critical for its application. While Single-Crystal X-ray Diffraction (scXRD) remains the definitive method for structure determination, challenges in obtaining suitable single crystals have spurred the development of alternative and complementary techniques.[1][2] This guide provides a comparative overview of the primary experimental and computational methods available for the structural analysis of small organic molecules like this compound: Single-Crystal X-ray Diffraction (scXRD), Three-Dimensional Electron Diffraction (3DED), and Crystal Structure Prediction (CSP).
Performance Comparison of Structural Determination Methods
The choice of method for crystal structure determination often depends on the nature of the sample, particularly the size and quality of the crystals that can be obtained. Below is a comparison of key crystallographic parameters obtained for two different small molecules using scXRD, 3DED, and CSP, illustrating the relative accuracy of these techniques.
Table 1: Comparison of Unit Cell Parameters for MK-2022 [3][4][5]
| Parameter | scXRD | 3DED | CSP |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.32 | 10.35 | 10.45 |
| b (Å) | 12.01 | 12.03 | 12.14 |
| c (Å) | 14.53 | 14.56 | 14.54 |
| β (°) | 95.8 | 95.7 | 96.2 |
| Volume (ų) | 1793 | 1803 | 1827 |
| RMSD (Å) | - | 0.0796 | 0.035 |
Table 2: Comparison of Unit Cell Parameters for MK-8876 [3][4]
| Parameter | scXRD | 3DED | CSP |
| Crystal System | Triclinic | Triclinic | Triclinic |
| Space Group | P-1 | P-1 | P-1 |
| a (Å) | 8.21 | 8.23 | 8.12 |
| b (Å) | 9.34 | 9.35 | 9.53 |
| c (Å) | 12.54 | 12.56 | 12.59 |
| α (°) | 69.8 | 69.7 | 69.1 |
| β (°) | 84.1 | 84.1 | 83.2 |
| γ (°) | 75.9 | 75.8 | 76.8 |
| Volume (ų) | 873 | 876 | 868 |
| RMSD (Å) | - | 0.0541 | 0.044 |
*RMSD (Root-Mean-Square Deviation) indicates the deviation of the atomic positions in the 3DED and CSP structures compared to the scXRD structure.
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for selecting the most appropriate technique and for interpreting the results.
Single-Crystal X-ray Diffraction (scXRD)
scXRD is considered the "gold standard" for determining the three-dimensional structure of molecules in a single crystal form.[6] It provides highly accurate and precise measurements of molecular dimensions.[1]
Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 20-250 µm) is selected under a microscope and mounted on a goniometer head.[2][7]
-
X-ray Generation: X-rays are generated, typically in a sealed tube or rotating anode, filtered to produce monochromatic radiation, and collimated.[8]
-
Data Collection: The crystal is placed in a beam of X-rays and rotated. The diffraction pattern, consisting of discrete spots, is recorded on a detector.[9] A full sphere of data is collected by systematically changing the crystal's orientation.
-
Data Reduction and Structure Solution: The intensities of the diffracted spots are measured, and the data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial model of the crystal structure is refined by least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[8][10]
Three-Dimensional Electron Diffraction (3DED) / Micro-crystal Electron Diffraction (MicroED)
3DED is a powerful technique for determining the structures of sub-micrometer-sized crystals that are too small for conventional X-ray diffraction.[11][12]
Experimental Protocol:
-
Sample Preparation: A nanocrystalline or microcrystalline powder is dispersed onto a transmission electron microscopy (TEM) grid.[13]
-
Crystal Identification: The grid is placed in a TEM, and individual crystals are located.
-
Data Collection: A single crystal is continuously rotated in a nanometer-sized electron beam, and a series of electron diffraction patterns are collected as a movie.
-
Data Processing and Structure Solution: The collected diffraction data is processed similarly to X-ray data to determine the unit cell and integrated intensities. Direct methods are then used to solve the structure.
-
Structure Refinement: The structural model is refined against the electron diffraction data. Special considerations may be needed to account for dynamical scattering effects, where electrons are re-scattered within the crystal.[14]
Crystal Structure Prediction (CSP)
CSP is a computational approach used to generate and rank possible crystal structures for a given molecule based on their thermodynamic stability.[15][16] It is particularly valuable when experimental crystal growth is unsuccessful.
Computational Protocol:
-
Molecular Conformation Analysis: The gas-phase conformational landscape of the molecule is explored to identify low-energy conformers.
-
Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated for the low-energy conformers within common space groups. This is typically done using search algorithms.
-
Lattice Energy Minimization: The generated structures are subjected to geometry optimization to find the local minima on the lattice energy surface. This is often performed using force fields or quantum mechanical methods.
-
Ranking of Structures: The predicted crystal structures are ranked based on their calculated lattice energies. The structure with the lowest energy (the global minimum) is the most likely candidate for the experimentally observed form.[15]
-
Validation: The predicted structures are often compared with experimental powder X-ray diffraction (PXRD) data for validation.[4][17]
References
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative matching of crystal structures to experimental powder diffractograms - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Methyl 2-amino-3-iodo-5-nitrobenzoate: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Methyl 2-amino-3-iodo-5-nitrobenzoate, a key intermediate in various synthetic pathways, requires robust analytical methods for its purity assessment. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of this compound.
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation of trace impurities or the identification of unknown components.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical ingredients.
Key Advantages of HPLC:
-
Broad Applicability: Suitable for a wide range of compounds, including those that are not volatile or are thermally unstable.
-
High Resolution: Capable of separating complex mixtures of impurities.
-
Robust Quantitation: Provides excellent quantitative accuracy and precision with various detectors (e.g., UV-Vis).
Data Presentation: HPLC Performance
The following table summarizes typical performance data for the analysis of a closely related compound, methyl 2-amino-3-nitrobenzoate, which can be considered indicative for the analysis of this compound.
| Parameter | HPLC Performance Data |
| Limit of Detection (LOD) | 1.55 µg/g |
| Limit of Quantitation (LOQ) | 4.70 µg/g |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 99.02% - 102.68% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds like this compound, careful consideration of its thermal stability is necessary.
Key Advantages of GC-MS:
-
High Sensitivity: Often provides lower detection limits compared to HPLC-UV.
-
Definitive Identification: Mass spectrometry provides structural information, aiding in the unequivocal identification of impurities.
-
High Efficiency: Typically offers faster analysis times for volatile compounds.
Data Presentation: GC-MS Performance (Projected)
| Parameter | Projected GC-MS Performance Data |
| Limit of Detection (LOD) | 0.1 - 1 µg/g |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/g |
| Linearity (Correlation Coefficient) | > 0.995 |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (%RSD) | < 5% |
Experimental Protocols
HPLC Method for Purity Assessment
This protocol is based on a validated method for the closely related methyl 2-amino-3-nitrobenzoate.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., pH 3.0 buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm.
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
-
Perform validation studies (linearity, accuracy, precision, LOD, LOQ) according to ICH guidelines.
-
Proposed GC-MS Method for Purity Assessment
This proposed protocol is based on general methods for the analysis of halogenated nitroaromatic compounds.[1][3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is free from particulate matter.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (or lower, to be optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
-
Data Analysis:
-
Identify impurities based on their retention times and mass spectral fragmentation patterns.
-
Quantify impurities using selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the target analyte and its potential impurities.
-
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Decision logic for selecting between HPLC and GC-MS.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-3-iodo-5-nitrobenzoate
Aromatic nitro and amino compounds are recognized for their potential toxicity, with possible effects including methemoglobinemia, anemia, and skin irritation.[1][2][3] Many are readily absorbed through the skin, which can significantly contribute to systemic exposure.[1] Furthermore, some aromatic amines and nitroarenes are considered known or suspected carcinogens.[1] The presence of iodine introduces the hazards associated with halogenated organic compounds, including corrosivity and irritation to the eyes, skin, and respiratory tract.[4][5]
Given the absence of a specific SDS, a comprehensive risk assessment is the crucial first step before handling Methyl 2-amino-3-iodo-5-nitrobenzoate.[6][7][8][9] This assessment should meticulously evaluate the planned experimental procedures, potential exposure routes, and the implementation of control measures.[7][10]
Personal Protective Equipment (PPE): A Multi-layered Defense
A conservative approach to PPE is essential to minimize exposure.[11][12] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Aromatic nitro compounds and halogenated substances can be absorbed through the skin. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[13] |
| Body Protection | A lab coat, buttoned, and potentially a chemically resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Should be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is critical to ensure safety at every stage of the experimental process. The following workflow, from preparation to disposal, provides a clear, procedural guide.
Disposal Plan: Managing Halogenated Nitroaromatic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
Due to the presence of iodine, this compound must be disposed of as halogenated organic waste .[14][15] It is imperative to not mix it with non-halogenated waste streams, as this can lead to unnecessarily high disposal costs and improper treatment.[16]
Container and Labeling:
-
Use a designated, properly labeled waste container for halogenated organic waste.
-
The label should clearly identify the contents, including the full chemical name: "this compound".
-
Ensure the container is kept securely closed when not in use.
Storage:
-
Store the halogenated waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and advancing their vital work in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. LCSS: IODINE [web.stanford.edu]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. Risk Assessment - Health and Safety Authority [hsa.ie]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. uakron.edu [uakron.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
